molecular formula C13H14N2O2 B1588900 (r)-1-Cbz-2-cyanopyrrolidine CAS No. 620601-77-6

(r)-1-Cbz-2-cyanopyrrolidine

Cat. No. B1588900
M. Wt: 230.26 g/mol
InChI Key: AUVGQGIWVNDVSL-GFCCVEGCSA-N
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Description

-(R)-1-CBZ-2-cyanopyrrolidine, also known as RCP, is a chiral organocyanine compound that has been widely used in scientific research due to its unique properties. It has a range of applications in organic synthesis, drug discovery, and material science.

Scientific Research Applications

Asymmetric Synthesis of Pyrrolidines and Spiropyrrolidines

(R)-1-Cbz-2-cyanopyrrolidine is used in the asymmetric "clip-cycle" synthesis of 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines. These structures are gaining importance in drug discovery due to their DNA binding and antibacterial properties. The synthesis process involves clipping Cbz-protected bis-homoallylic amines to thioacrylate via an alkene metathesis reaction, followed by enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid. This method allows for the formation of pyrrolidines with high enantioselectivities, demonstrating the versatility and effectiveness of (R)-1-Cbz-2-cyanopyrrolidine in synthesizing complex structures Maddocks, Ermanis, & Clarke, 2020.

Determination of Absolute Configuration

The compound is also used in the determination of the absolute configuration of enantiomers by vibrational circular dichroism. This application highlights its role in analytical chemistry, where its enantiomers can be resolved and analyzed for their stereochemistry, providing critical insights into the spatial arrangement of atoms within molecules. This capability is essential for the development of drugs and understanding their interactions at the molecular level Procopiou et al., 2016.

Synthesis of Acyclic Nucleoside and Nucleotide Analogues

Moreover, (R)-1-Cbz-2-cyanopyrrolidine serves as a starting material in the synthesis of acyclic nucleoside and nucleotide analogues from amino acids. This approach highlights its importance in creating compounds with potential antiviral activities, illustrating its contribution to antiviral research and therapy development Jeffery, Kim, & Wiemer, 2000.

Role in Catalysis

Additionally, it is utilized in catalysis, demonstrating its versatility beyond pharmaceutical applications. Its use in catalytic processes underlines its importance in synthetic chemistry, enabling the efficient synthesis of chiral intermediates and potentially impacting various industrial applications Yi, 2010.

properties

IUPAC Name

benzyl (2R)-2-cyanopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-8,10H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVGQGIWVNDVSL-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466186
Record name (r)-1-cbz-2-cyanopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-1-Cbz-2-cyanopyrrolidine

CAS RN

620601-77-6
Record name (r)-1-cbz-2-cyanopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 620601-77-6
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Synthesis routes and methods

Procedure details

Carbamoyl-pyrrolidine-1-carboxylic acid benzyl ester (25.0 g, 101 mmol) was dissolved in pyridine (125 mL) under an N2 atmosphere and cooled to −10° C. The phosphorus oxychloride (12.6 mL, 135 mmol) was dissolved in DCM (25 mL) and added dropwise over 40 mins to the pyridine solution. The reaction mixture's temperature was maintained at −10° C. and the solution was allowed to stir for 2 hours. The reaction was quenched by addition of water/ice (100 g) and transferred into a separatory funnel. The solution was extracted with diethyl ether (3×200 mL). The organic layers were combined and washed with saturated cupric sulfate (200 mL). The organic layer was dried over MgSO4 and concentrated under vacuo to afford 20.0 g (82%) of 2-cyano-pyrrolidine-1-carboxylic acid benzyl ester as a green oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
12.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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